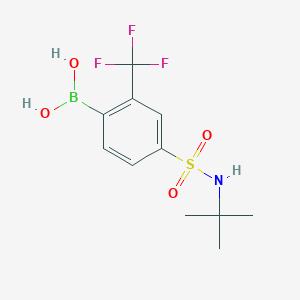

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid

Description

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid (CAS: 2096333-30-9) is a boronic acid derivative with a molecular formula of C₁₁H₁₅BF₃NO₄S and a molecular weight of 325.11 g/mol . This compound features a phenylboronic acid core substituted with a trifluoromethyl group (-CF₃) at the 2-position and an N-tert-butylsulfamoyl group (-SO₂NH-tBu) at the 4-position. The tert-butyl group introduces steric bulk, while the trifluoromethyl group enhances electron-withdrawing properties, making the compound suitable for applications in Suzuki-Miyaura cross-coupling reactions, drug discovery, and materials science .

Key properties include:

Properties

IUPAC Name |

[4-(tert-butylsulfamoyl)-2-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BF3NO4S/c1-10(2,3)16-21(19,20)7-4-5-9(12(17)18)8(6-7)11(13,14)15/h4-6,16-18H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGRMEBSMVAFEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BF3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid typically involves the following steps:

Formation of the Phenylboronic Acid Derivative: The initial step involves the preparation of the phenylboronic acid derivative.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key considerations include the selection of suitable solvents, catalysts, and reaction temperatures to facilitate efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.

Reduction: The compound can undergo reduction reactions to form the corresponding boronate ester.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Suzuki-Miyaura Coupling Reactions

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid is primarily utilized in Suzuki-Miyaura coupling reactions. This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals.

Key Features :

- Facilitates the formation of complex organic molecules.

- Useful for synthesizing advanced materials.

Building Blocks in Organic Synthesis

As an organic boronic acid, this compound serves as a crucial building block in various synthetic pathways. Its structural characteristics allow it to participate in diverse reactions, including:

- Cross-coupling reactions.

- Formation of carbon-carbon bonds.

Medicinal Chemistry

The unique structural features of this compound suggest its potential as a therapeutic agent. The compound may interact with biological targets due to its ability to bind selectively to diols and other biomolecules.

Biological Activity :

- Potential antimicrobial properties due to the sulfamoyl group.

- Possible inhibition of enzymes involved in metabolic pathways.

Drug Development

Research indicates that boronic acids can influence enzyme activity and cellular processes, making this compound a candidate for drug development against bacterial infections. Its binding affinity to various biological targets is crucial for understanding its therapeutic mechanisms.

Case Study 1: Interaction Studies

Studies have shown that this compound can selectively bind to diol-containing biomolecules, which may lead to significant biological effects. This interaction is essential for exploring its potential as an enzyme inhibitor.

Case Study 2: Synthesis and Characterization

Research has focused on synthesizing this compound through various methods, emphasizing its stability and reactivity. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of the synthesized product.

Mechanism of Action

The mechanism of action of 4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the tert-butylsulfamoyl group provides steric hindrance and modulates the compound’s reactivity .

Comparison with Similar Compounds

4-(N-Methylsulfamoyl)-2-trifluoromethylphenylboronic Acid

4-(N-Propylsulfamoyl)-2-trifluoromethylphenylboronic Acid

4-(N-Cyclohexylsulfamoyl)-2-trifluoromethylphenylboronic Acid

- CAS : 2096329-66-5

- Molecular Formula: C₁₃H₁₇BF₃NO₄S

- Molecular Weight : 351.15 g/mol .

- Key Differences :

Analogues with Halogen or Aryl Modifications

(4-(N-(tert-Butyl)sulfamoyl)-2-fluorophenyl)boronic Acid

Biological Activity

4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, particularly its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other biomolecules. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity.

Antimicrobial Properties

Research indicates that boronic acids, including this compound, exhibit antimicrobial properties. A study on related compounds has shown promising results against various pathogens.

- Minimum Inhibitory Concentration (MIC) : The MIC values of related phenylboronic acids against Escherichia coli and Bacillus cereus have been reported to be lower than those of established antibiotics, indicating a potential for these compounds in treating bacterial infections .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| 5-Trifluoromethyl-2-formyl-phenylboronic acid | Bacillus cereus | < 1 |

| AN2690 (Tavaborole) | Candida albicans | 0.5 |

The proposed mechanism of action for this class of compounds involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in bacteria and fungi. This inhibition leads to the disruption of protein synthesis, ultimately resulting in microbial cell death .

- Docking Studies : Computational studies have suggested that the cyclic isomers of these compounds can effectively bind to the active site of LeuRS, similar to the action observed with the antifungal drug Tavaborole .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various trifluoromethyl-substituted phenylboronic acids against Candida albicans and Aspergillus niger. The findings demonstrated that these compounds exhibited moderate antifungal activity, with some derivatives showing better performance than traditional antifungals .

Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of phenylboronic acids, revealing that the introduction of electron-withdrawing groups like trifluoromethyl significantly enhances their acidity and biological activity. This study highlighted the importance of molecular structure in determining antimicrobial potency .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(N-tert-Butylsulfamoyl)-2-trifluoromethylphenylboronic acid, and what critical parameters influence yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. Key steps include sulfamoylation of the tert-butylamine group, trifluoromethylation via halogen exchange or radical methods, and boronation using pinacol borane or Miyaura borylation. Critical parameters are reaction temperature (e.g., controlled cooling during boronation to prevent decomposition), solvent polarity (e.g., THF or DMF for solubility), and catalyst selection (e.g., palladium catalysts for cross-coupling steps). Yield optimization requires strict anhydrous conditions due to the boronic acid’s sensitivity to hydrolysis .

Q. How should researchers approach purification and characterization of this compound to ensure structural integrity?

- Methodological Answer : Purification often involves silica gel chromatography with gradient elution (hexane/ethyl acetate) to separate polar byproducts. Recrystallization from ethanol/water mixtures may improve purity. Characterization requires , , , and NMR to confirm substituent positions and boronic acid identity. Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional validation. Purity assessment via HPLC with UV detection at 254 nm is recommended .

Advanced Research Questions

Q. What strategies mitigate steric hindrance from the tert-butyl group in Suzuki-Miyaura coupling reactions involving this boronic acid?

- Methodological Answer : Steric hindrance can reduce coupling efficiency. Strategies include:

- Catalyst optimization : Bulky ligands like SPhos or RuPhos enhance turnover by accommodating steric bulk .

- Solvent selection : Toluene or dioxane improves reactant solubility at elevated temperatures (80–100°C).

- Base choice : KPO or CsCO facilitates transmetallation without deprotonating sensitive substrates.

Kinetic studies (e.g., monitoring via NMR) help identify rate-limiting steps .

Q. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?

- Methodological Answer : Contradictions may arise from hydrolysis kinetics or buffer interactions. A systematic approach includes:

- pH-controlled stability assays : Use buffered solutions (pH 2–12) with periodic sampling over 24–72 hours. Monitor degradation via HPLC.

- Statistical validation : Apply ANOVA to assess significance of pH effects (e.g., using CHEM 6212 principles on experimental design and data analysis) .

- Mechanistic probes : Isotopic labeling () or NMR tracks boronic acid hydrolysis pathways .

Q. What computational methods predict electronic effects of the trifluoromethyl and sulfamoyl groups on reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. Key analyses include:

- Natural Bond Orbital (NBO) analysis : Quantifies electron-withdrawing effects of CF and sulfamoyl groups.

- Reaction pathway mapping : Transition state calculations for boronic acid cross-coupling steps.

Software like Gaussian or ORCA, coupled with molecular dynamics (MD) simulations, validates solvation effects .

Q. How to design experiments for studying this compound’s role in synthesizing N-heterocycles with competing pathways?

- Methodological Answer : Multi-step syntheses require:

- In-situ monitoring : Use ReactIR or NMR to track intermediate formation.

- Competing pathway control : Vary stoichiometry (e.g., nitroarene vs. boronic acid ratios) and use radical scavengers (TEMPO) to suppress undesired side reactions.

- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 models) to optimize temperature, catalyst loading, and solvent interactions (refer to CHS213/STAT 6212 frameworks) .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic activity of this boronic acid in cross-coupling reactions?

- Methodological Answer : Discrepancies may stem from impurities or substrate-specific effects. Steps include:

- Reproducibility checks : Validate literature protocols with internal controls (e.g., commercial phenylboronic acid as a benchmark).

- Byproduct analysis : LC-MS identifies inhibitory byproducts (e.g., boroxine formation).

- Kinetic isotope effects (KIE) : Compare / to assess rate-determining steps .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in air/moisture-sensitive reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.